

A Comparative Guide: Polyamide PA61/MACMT vs. PA66 for Automotive Applications

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Compound of Interest

Compound Name: Polyamide PA61/MACMT

Cat. No.: B1166553

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This guide provides an objective comparison of the performance of **Polyamide PA61/MACMT**, a transparent amorphous polyamide, and Polyamide 66 (PA66), a semi-crystalline polyamide, for use in automotive applications. The information presented is based on publicly available data and is intended to assist in material selection by providing a comprehensive overview of their respective properties, supported by experimental data and methodologies.

Introduction

Polyamides are a critical class of engineering thermoplastics in the automotive industry, valued for their excellent mechanical properties, thermal stability, and chemical resistance. The choice between different polyamide grades is crucial for optimizing component performance, durability, and cost. This guide focuses on a comparative analysis of a specialty transparent polyamide, identified by the CAS number 112754-95-7 and often associated with comonomers like MACM (bis(4-amino-3-methylcyclohexyl)methane), herein referred to as PA61/MACMT, and the widely used semi-crystalline polyamide, PA66.

While PA66 is a well-established material for a variety of automotive components due to its high strength and temperature resistance, transparent polyamides like PA61/MACMT are gaining traction in applications where optical clarity, dimensional stability, and aesthetics are paramount. This comparison will delve into their key performance differences to aid in informed material selection for specific automotive applications.

Data Presentation: Quantitative Comparison

The following tables summarize the key mechanical, thermal, and physical properties of a representative transparent amorphous polyamide, Evonik Trogamid® CX7323 (as a proxy for PA61/MACMT), and a standard automotive grade of PA66.

Table 1: Mechanical Properties

Property	Test Standard	PA61/MACMT (Trogamid® CX7323)	PA66 (Typical Automotive Grade)
Tensile Modulus	ISO 527-2	2200 MPa	3300 MPa
Tensile Strength at Yield	ISO 527-2	80 MPa	85 MPa
Elongation at Break	ISO 527-2	>50 %	50 %
Flexural Modulus	ISO 178	2100 MPa	2900 MPa
Flexural Strength	ISO 178	110 MPa	120 MPa
Charpy Notched Impact Strength (23°C)	ISO 179-1eA	10 kJ/m²	5 kJ/m²

Table 2: Thermal Properties

Property	Test Standard	PA61/MACMT (Trogamid® CX7323)	PA66 (Typical Automotive Grade)
Heat Deflection Temperature (1.8 MPa)	ISO 75-2/Af	130 °C	200 °C
Melting Temperature	ISO 11357-3	Amorphous (No Melting Point)	~260 °C
Glass Transition Temperature	ISO 11357-2	~150 °C	~80 °C

Table 3: Physical Properties

Property	Test Standard	PA61/MACMT (Trogamid® CX7323)	PA66 (Typical Automotive Grade)
Density	ISO 1183	1.02 g/cm ³	1.14 g/cm ³
Water Absorption (23°C, 50% RH)	ISO 62	0.9 %	2.8 %
Molding Shrinkage (Flow)	ISO 294-4	0.5 - 0.7 %	1.2 - 1.8 %

Experimental Protocols

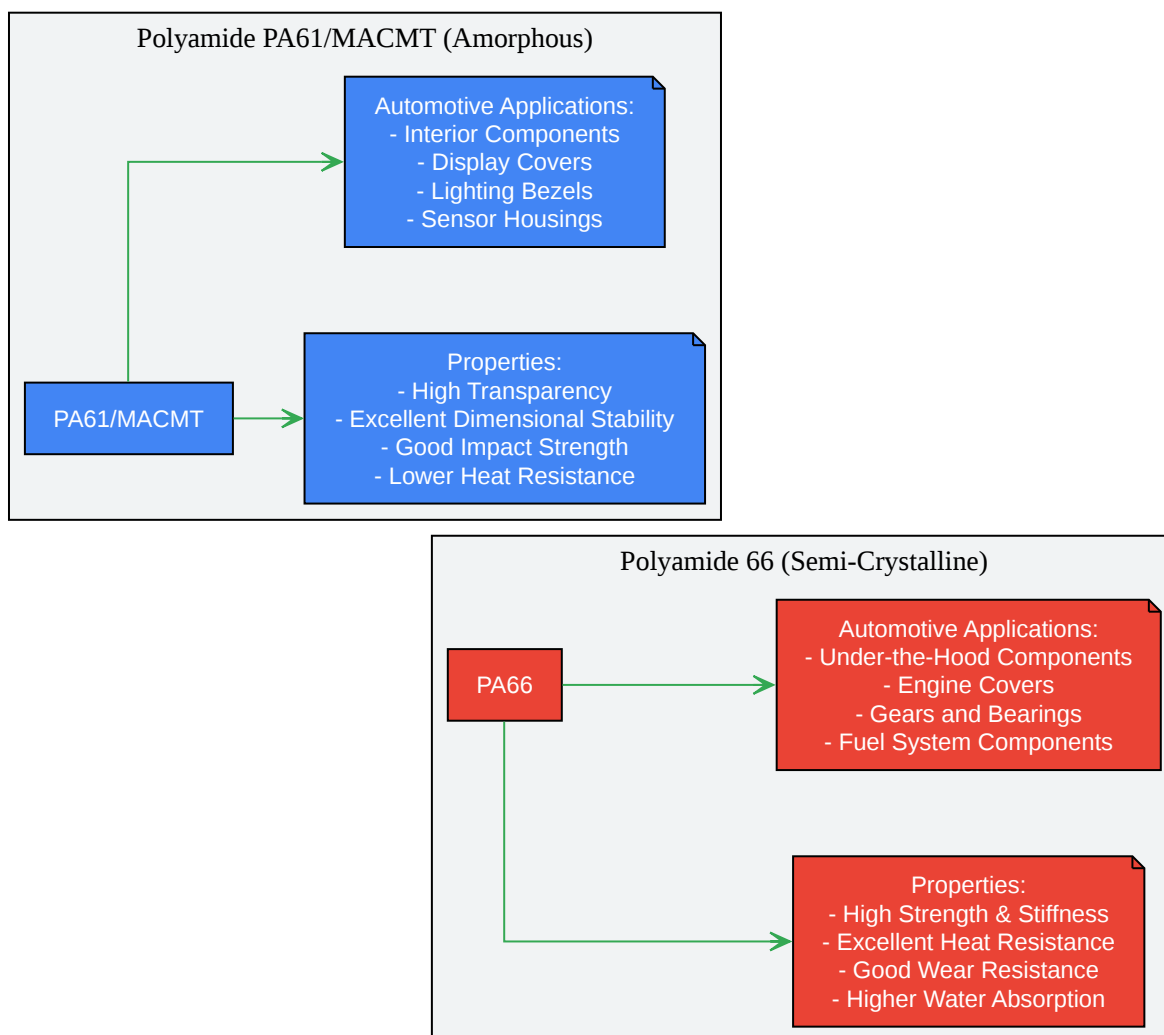
The data presented in the tables above are determined by standardized testing methods. The following are detailed methodologies for the key experiments cited:

- Tensile Properties (ISO 527-1 & ISO 527-2):
 - Objective: To determine the tensile strength, tensile modulus, and elongation at break of a plastic material.
 - Specimen: A dumbbell-shaped specimen of a specified geometry (Type 1A) is used.

- Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min for strength and 50 mm/min for elongation at break) until the specimen fractures. An extensometer is used to measure the elongation of the specimen.
- Calculations:
 - Tensile strength is calculated as the maximum load divided by the original cross-sectional area.
 - Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
 - Elongation at break is the percentage increase in length of the specimen at the point of fracture.
- Flexural Properties (ISO 178):
 - Objective: To measure the flexural strength and flexural modulus of a plastic material.
 - Specimen: A rectangular bar of specified dimensions is used.
 - Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test) at a constant crosshead speed. The load and deflection are recorded until the specimen fractures or reaches a specified strain.
 - Calculations:
 - Flexural strength is the maximum stress at the outer fiber of the specimen at the moment of break.
 - Flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.
- Charpy Notched Impact Strength (ISO 179-1eA):
 - Objective: To determine the energy absorbed by a notched specimen when struck by a pendulum, indicating the material's toughness.

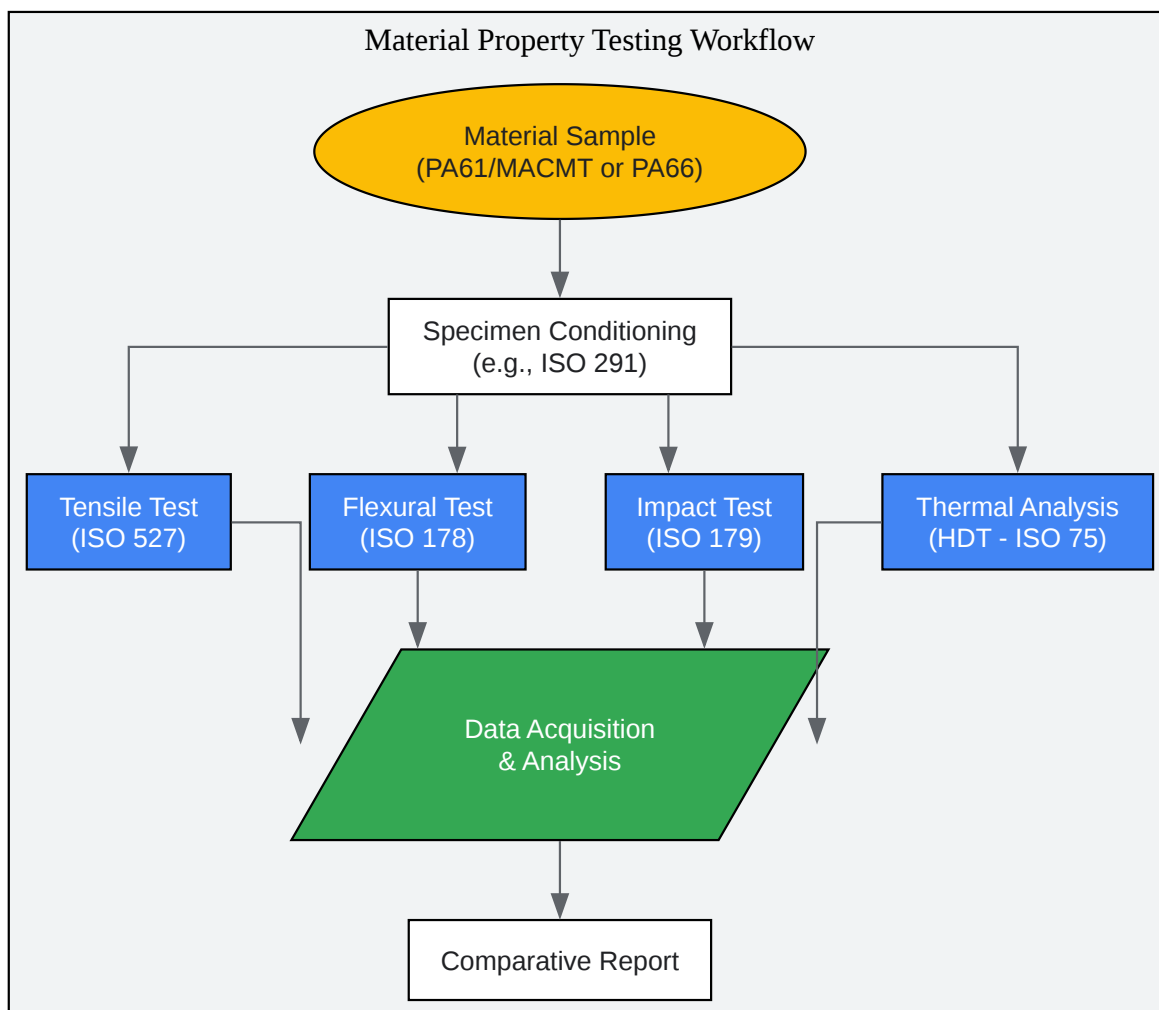
- Specimen: A rectangular bar with a V-notch is used.
- Procedure: The specimen is supported at both ends and struck by a swinging pendulum on the side opposite the notch. The energy absorbed by the specimen in breaking is measured by the height to which the pendulum swings after impact.
- Calculation: The impact strength is expressed in kilojoules per square meter (kJ/m²).
- Heat Deflection Temperature (HDT) (ISO 75-2/Af):
 - Objective: To determine the temperature at which a plastic specimen deflects by a specified amount under a given load.
 - Specimen: A rectangular bar of specified dimensions is used.
 - Procedure: The specimen is placed in a three-point bending setup and subjected to a constant flexural stress (1.8 MPa). The temperature of the surrounding heat-transfer medium (e.g., silicone oil) is increased at a uniform rate (2°C/min). The temperature at which the specimen deflects by a specified amount is recorded as the HDT.
- Water Absorption (ISO 62):
 - Objective: To determine the amount of water absorbed by a plastic specimen under specified conditions.
 - Specimen: A specimen of a defined size and shape is used.
 - Procedure: The specimen is first dried and weighed. It is then immersed in distilled water at a specified temperature (e.g., 23°C) for a set period (e.g., 24 hours or until saturation). After immersion, the specimen is removed, wiped dry, and weighed again.
 - Calculation: The water absorption is calculated as the percentage increase in weight.

Mandatory Visualization



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Caption: Key property and application differences between PA61/MACMT and PA66.



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Caption: Standardized workflow for determining the mechanical and thermal properties of polyamides.

Conclusion

The choice between **Polyamide PA61/MACMT** and PA66 for automotive applications is highly dependent on the specific requirements of the component.

PA61/MACMT excels in applications where optical clarity, dimensional stability, and a high-quality surface finish are critical. Its lower water absorption and molding shrinkage make it ideal for intricate interior components, display covers, and housings for sensors and lighting systems where maintaining precise dimensions is crucial. However, its lower heat deflection temperature compared to PA66 limits its use in high-temperature environments.

PA66, on the other hand, remains the material of choice for structural components and under-the-hood applications that demand high strength, stiffness, and superior thermal performance. Its semi-crystalline nature provides excellent resistance to creep and fatigue at elevated temperatures, making it suitable for engine covers, gears, bearings, and components within the fuel system. Its higher water absorption needs to be considered in the design phase, as it can affect dimensional stability and mechanical properties.

In summary, for aesthetic and dimensionally critical components in the vehicle interior, PA61/MACMT offers a compelling set of properties. For demanding structural and high-temperature applications, PA66 continues to be a reliable and high-performing option. This guide provides the foundational data and experimental context to assist researchers and engineers in making an informed decision based on the specific performance criteria of their automotive application.

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